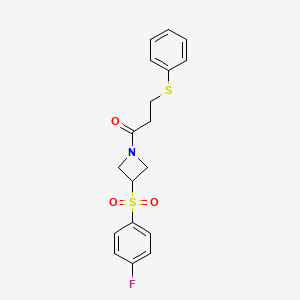![molecular formula C28H27ClN2O3 B2662842 3-{4-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl}-2-cyano-N-(2,4,6-trimethylphenyl)prop-2-enamide CAS No. 380474-84-0](/img/structure/B2662842.png)
3-{4-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl}-2-cyano-N-(2,4,6-trimethylphenyl)prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{4-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl}-2-cyano-N-(2,4,6-trimethylphenyl)prop-2-enamide is a complex organic compound with a unique structure that includes various functional groups such as a cyano group, an ether linkage, and a chlorophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-{4-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl}-2-cyano-N-(2,4,6-trimethylphenyl)prop-2-enamide typically involves multiple steps, starting from commercially available precursors. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction requires a palladium catalyst and a boron reagent .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction to ensure high yield and purity. This could include the use of advanced catalysts and reaction conditions to minimize by-products and maximize efficiency.
Análisis De Reacciones Químicas
Types of Reactions
3-{4-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl}-2-cyano-N-(2,4,6-trimethylphenyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
3-{4-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl}-2-cyano-N-(2,4,6-trimethylphenyl)prop-2-enamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structure and functional groups.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
Mecanismo De Acción
The mechanism of action of 3-{4-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl}-2-cyano-N-(2,4,6-trimethylphenyl)prop-2-enamide involves its interaction with specific molecular targets. The cyano group and the chlorophenyl group are likely involved in binding to active sites on enzymes or receptors, leading to changes in their activity. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
4-chloro-4’-methoxychalcone: Shares a similar structure but lacks the cyano and ethoxy groups.
2E)-3-(2,6-dichlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one: Similar in structure but with different substituents on the aromatic rings
Uniqueness
3-{4-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl}-2-cyano-N-(2,4,6-trimethylphenyl)prop-2-enamide is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Propiedades
IUPAC Name |
(E)-3-[4-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl]-2-cyano-N-(2,4,6-trimethylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27ClN2O3/c1-5-33-26-15-22(8-11-25(26)34-17-21-6-9-24(29)10-7-21)14-23(16-30)28(32)31-27-19(3)12-18(2)13-20(27)4/h6-15H,5,17H2,1-4H3,(H,31,32)/b23-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTOLGNDKABBVRP-OEAKJJBVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C(C#N)C(=O)NC2=C(C=C(C=C2C)C)C)OCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C(\C#N)/C(=O)NC2=C(C=C(C=C2C)C)C)OCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
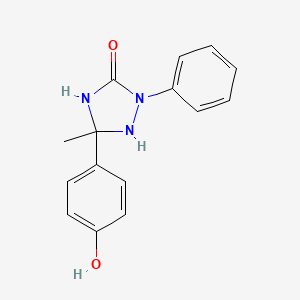
![2-(6-(4-Ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)-1-(2-ethylpiperidin-1-yl)ethanone](/img/structure/B2662762.png)
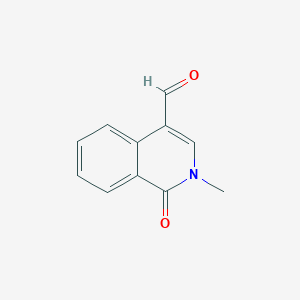
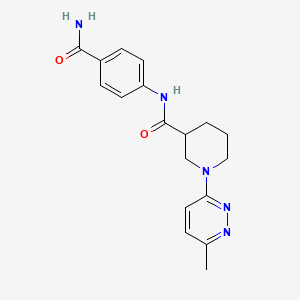
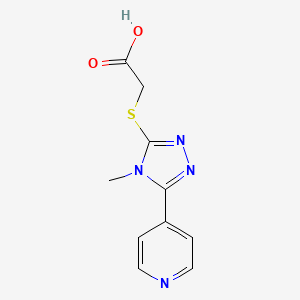
![N-(2-(4-fluorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2662767.png)
![6-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]thieno[3,2-b]thiophene-5-carboxylic acid](/img/structure/B2662768.png)
![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2662769.png)
![2-((4-(tert-butyl)phenoxy)methyl)-1-(4-fluorobenzyl)-1H-benzo[d]imidazole](/img/structure/B2662773.png)
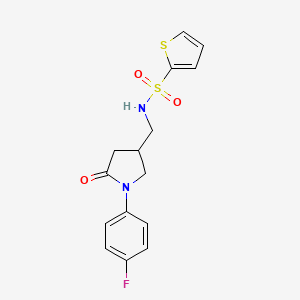
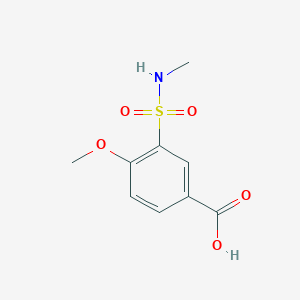
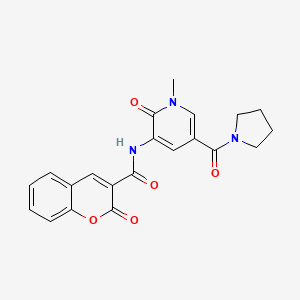
![2-[3-(1H-pyrrol-1-yl)phenyl]imidazo[1,2-a]pyridine](/img/structure/B2662779.png)
